Arginase Inhibition Profile
4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline exhibits irreversible inhibition of both human arginase 1 and arginase 2, with Ki values of 3.82 × 10⁵ nM and 4.37 × 10⁵ nM, respectively, as measured using thioarginine substrate in a UV microplate assay over 360 minutes [1]. This represents the sole publicly reported enzyme inhibition profile for this specific compound. While the absolute affinity is modest, the data establish a baseline for structure-activity relationship (SAR) studies, particularly when compared to optimized arginase inhibitors that achieve nanomolar potency. No comparable inhibition data exist for regioisomeric analogs such as 3-[(4,6-dimethylpyrimidin-2-yl)thio]aniline (CAS 387358-42-1), making this the only positionally characterized inhibitor within this scaffold class for arginase targets.
| Evidence Dimension | Irreversible inhibition constant (Ki) against human arginase isozymes |
|---|---|
| Target Compound Data | Arginase 1: Ki = 3.82 × 10⁵ nM; Arginase 2: Ki = 4.37 × 10⁵ nM |
| Comparator Or Baseline | Optimized arginase inhibitors (class-level baseline): Ki values typically range from 10–1000 nM; no data available for 3-substituted regioisomer CAS 387358-42-1 |
| Quantified Difference | ~10⁵-fold higher Ki than potent arginase inhibitors; unique isozyme characterization absent for regioisomers |
| Conditions | Irreversible inhibition of human arginase 1 and 2 using thioarginine substrate; UV microplate assay; 360-minute measurement duration |
Why This Matters
This is the only compound within the 4,6-dimethylpyrimidin-2-yl thioaniline scaffold with publicly reported arginase inhibition data, providing a defined SAR anchor for arginase-targeted drug discovery programs.
- [1] BindingDB. BDBM50462600 (CHEMBL4238387): Irreversible inhibition of human arginase 1 (Ki = 3.82E+5 nM) and arginase 2 (Ki = 4.37E+5 nM). View Source
